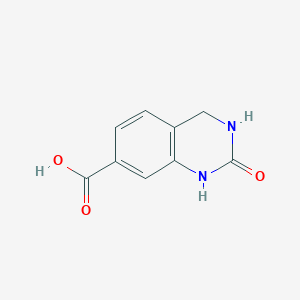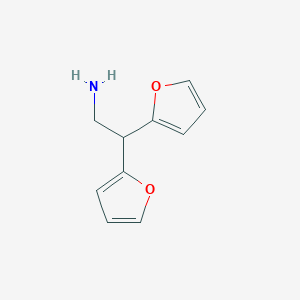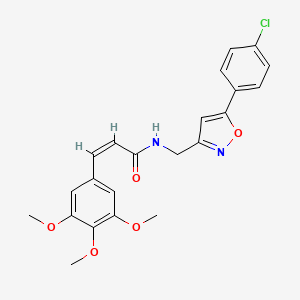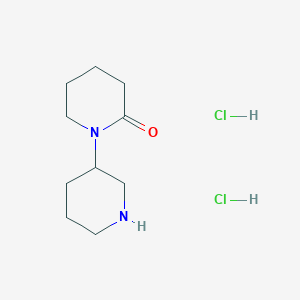
(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid” is a compound that contains a cyclohexyl group, a dimethylamino group, and an acetic acid group . It is structurally similar to N-Methylsarcosine (N,N-Dimethylglycine, (Dimethylamino)acetic acid), which is a naturally occurring N-methylated derivative of glycine .
Molecular Structure Analysis
The molecule likely contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, dimethylamino acid esters have been studied for their transdermal permeation-enhancing potency, biodegradability, and reversibility of action .Aplicaciones Científicas De Investigación
Environmental Toxicology and Herbicide Research
A scientometric review focused on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlights the environmental and health implications of herbicide use and the importance of understanding chemical toxicity in natural ecosystems. This research underscores the need for studies on similar compounds, including (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid, to assess their environmental impact and toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Bioavailability and Safety of Betalains
Investigations into the safety, antioxidant activity, and clinical efficacy of plant betalains, which are nitrogen-containing pigments, provide a framework for evaluating the bioavailability and potential health benefits of naturally occurring compounds. Such research can be relevant for assessing the safety and therapeutic potential of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid (Khan, 2016).
Emerging Environmental Contaminants
A review on artificial sweeteners as emerging environmental contaminants details analytical methods for their detection in water bodies, illustrating the broader concern of chemical pollutants in the environment. This context emphasizes the importance of monitoring and understanding the environmental fate of various chemicals, including (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid (Lange, Scheurer, & Brauch, 2012).
Toxicity and Carcinogenicity of Chemicals
Research on the toxicity and carcinogenicity of dimethylarsinic acid, a compound used as a herbicide and a major metabolite of inorganic arsenic, reveals the complex nature of chemical toxicity and the need for comprehensive assessments. Studies like these highlight the critical need for toxicological evaluations of chemicals, including (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid, to understand their health implications (Kenyon & Hughes, 2001).
Wastewater Disinfection
Exploration of peracetic acid as a disinfectant for wastewater effluents showcases the applications of chemical compounds in environmental management. Such research informs the potential uses of various chemicals, including (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid, in treating and managing wastewater (Kitis, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDIQNZNWSGSK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)


![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)


![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)


